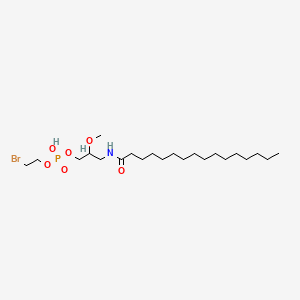
Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt involves multiple steps, including the preparation of intermediates and the final product. The synthetic route typically starts with the preparation of the base compound, followed by hydroxylation and subsequent formation of the hemifumarate salt. The reaction conditions often involve controlled temperatures and specific reagents to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Applications De Recherche Scientifique
Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies related to neurotransmission, addiction, Alzheimer’s disease, memory, learning, and cognition.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and pain management.
Industry: Utilized in the development of new pharmaceuticals and biochemical research tools.
Mécanisme D'action
The mechanism of action of Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt involves its interaction with specific molecular targets and pathways in the body. It primarily affects serotonin and 5-HT receptors, influencing neurotransmission and various neurological processes. The compound’s effects are mediated through its binding to these receptors, altering their activity and leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt can be compared with other similar compounds, such as:
Sibutramine: A weight loss drug that also affects serotonin and norepinephrine reuptake.
Didesmethyl Sibutramine: A metabolite of sibutramine with similar pharmacological effects.
7-Hydroxy Sibutramine: Another metabolite with hydroxylation at a different position.
This compound is unique due to its specific hydroxylation pattern and the formation of the hemifumarate salt, which may influence its solubility, stability, and biological activity .
Propriétés
Numéro CAS |
186521-91-5 |
|---|---|
Formule moléculaire |
C38H52Cl2N2O10 |
Poids moléculaire |
767.738 |
Nom IUPAC |
3-[(1R)-1-amino-3-methylbutyl]-3-(4-chlorophenyl)cyclobutan-1-ol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C15H22ClNO.2C4H4O4/c2*1-10(2)7-14(17)15(8-13(18)9-15)11-3-5-12(16)6-4-11;2*5-3(6)1-2-4(7)8/h2*3-6,10,13-14,18H,7-9,17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/t2*13?,14-,15?;;/m11../s1 |
Clé InChI |
KIXWAYHMXLEJNC-KONOHABSSA-N |
SMILES |
CC(C)CC(C1(CC(C1)O)C2=CC=C(C=C2)Cl)N.CC(C)CC(C1(CC(C1)O)C2=CC=C(C=C2)Cl)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonymes |
cis-(1-Amino-3-methylbutyl)-3-(4-chlorophenyl)cyclobutanol Hemifumarate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










